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molecular formula C10H18O4 B8747707 2-(2-Methylpropanoyloxy)ethyl 2-methylpropanoate CAS No. 7402-23-5

2-(2-Methylpropanoyloxy)ethyl 2-methylpropanoate

Cat. No. B8747707
M. Wt: 202.25 g/mol
InChI Key: IYBSIHJRXJGTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05235097

Procedure details

A mixture of 28.0 ml (31.0 g, 0.5 mole) of ethylene glycol (VIII), 200 ml of benzene, 111.6 ml (105.8 g, 1.2 mole) of isobutyric acid and 9.5 g (0.05 mole) of p-toluenesulfonic acid monohydrate is stirred under reflux for 2.5 hours, while the water being formed is continuously separated by using a Dean-Stark apparatus. Then the mixture is cooled to about 10° C., extracted three times with 100 ml of ice-cold 1N aqueous sodium hydroxide solution, washed with water until neutral, dried over sodium sulfate and the solvent is distilled off under reduced pressure. The crude product obtained in almost quantitative yield is subjected to fractional distillation under reduced pressure. Thus 86.0 g of the desired compound are obtained in the form of a colourless oil. Yield: 85.0 %. B.p.: 74°-76° C./107 Pa. According to gas-chromatography the product is homogeneous and contains 0.3% by weight of water (determined according to Karl Fisher's method). The product thus obtained can be used directly in the next reaction step.
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
111.6 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)[CH2:2][CH2:3][OH:4].C1C=CC=CC=1.[C:12]([OH:17])(=[O:16])[CH:13]([CH3:15])[CH3:14].[OH2:18].[C:19]1([CH3:29])[CH:24]=CC(S(O)(=O)=O)=C[CH:20]=1>O>[CH3:14][CH:13]([CH3:15])[C:12]([O:17][CH2:2][CH2:3][O:4][C:24](=[O:18])[CH:19]([CH3:20])[CH3:29])=[O:16] |f:3.4|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
C(CCO)O
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
111.6 mL
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
9.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
is continuously separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of ice-cold 1N aqueous sodium hydroxide solution
WASH
Type
WASH
Details
washed with water until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained in almost quantitative yield
DISTILLATION
Type
DISTILLATION
Details
is subjected to fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCCOC(C(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 86 g
YIELD: CALCULATEDPERCENTYIELD 850.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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